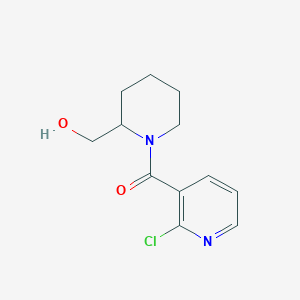
(2-Chloropyridin-3-yl)(2-(hydroxymethyl)piperidin-1-yl)methanone
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(2-Chloropyridin-3-yl)(2-(hydroxymethyl)piperidin-1-yl)methanone is a compound that features a pyridine ring substituted with a chlorine atom at the 2-position and a piperidine ring with a hydroxymethyl group at the 2-position
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (2-Chloropyridin-3-yl)(2-(hydroxymethyl)piperidin-1-yl)methanone typically involves multi-step reactions. One common method is the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds. This reaction involves the coupling of a boronic acid derivative with a halogenated pyridine under palladium catalysis . The reaction conditions are generally mild and functional group tolerant, making it suitable for synthesizing complex molecules.
Industrial Production Methods
Industrial production of this compound may involve optimizing the Suzuki–Miyaura coupling reaction for large-scale synthesis. This includes selecting appropriate boron reagents and palladium catalysts to ensure high yield and purity of the final product . Additionally, continuous flow reactors may be employed to enhance the efficiency and scalability of the process.
化学反应分析
Types of Reactions
(2-Chloropyridin-3-yl)(2-(hydroxymethyl)piperidin-1-yl)methanone can undergo various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form a carbonyl group.
Reduction: The pyridine ring can be reduced to form a piperidine ring.
Substitution: The chlorine atom on the pyridine ring can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Hydrogenation using palladium on carbon (Pd/C) is a typical method.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products
Oxidation: Formation of (2-Chloropyridin-3-yl)(2-formylpiperidin-1-yl)methanone.
Reduction: Formation of (2-Chloropiperidin-3-yl)(2-(hydroxymethyl)piperidin-1-yl)methanone.
Substitution: Formation of various substituted pyridine derivatives depending on the nucleophile used.
科学研究应用
(2-Chloropyridin-3-yl)(2-(hydroxymethyl)piperidin-1-yl)methanone has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as a pharmacophore in drug design.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the development of agrochemicals and other industrial products
作用机制
The mechanism of action of (2-Chloropyridin-3-yl)(2-(hydroxymethyl)piperidin-1-yl)methanone involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the structure of the compound .
相似化合物的比较
Similar Compounds
Piperidine Derivatives: Compounds such as (2-(hydroxymethyl)piperidin-1-yl)methanone and (2-Chloropyridin-3-yl)piperidin-1-ylmethanone share structural similarities.
Pyridine Derivatives: Compounds like 2-Chloropyridine and 3-Hydroxypyridine are structurally related.
Uniqueness
(2-Chloropyridin-3-yl)(2-(hydroxymethyl)piperidin-1-yl)methanone is unique due to the combination of the pyridine and piperidine rings, along with the specific substitution pattern. This unique structure contributes to its distinct chemical and biological properties, making it a valuable compound for various applications .
生物活性
The compound (2-Chloropyridin-3-yl)(2-(hydroxymethyl)piperidin-1-yl)methanone, with the CAS number 1183142-33-7, is a synthetic organic molecule that has garnered attention due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, pharmacological properties, and relevant case studies.
Chemical Structure and Properties
- Molecular Formula : C₁₂H₁₅ClN₂O₂
- Molecular Weight : 254.71 g/mol
- Structure : The compound features a chlorinated pyridine ring and a hydroxymethyl piperidine moiety, which may contribute to its biological properties.
The biological activity of this compound is primarily linked to its interactions with various biological targets:
- Enzyme Inhibition : Preliminary studies suggest that this compound may act as an inhibitor of certain enzymes, potentially affecting metabolic pathways related to inflammation or cancer progression.
- Receptor Modulation : The structural components of the compound indicate potential interactions with neurotransmitter receptors, which could influence neurological processes.
- Antioxidant Activity : Some derivatives in similar chemical classes have shown antioxidant properties, suggesting that this compound might also exhibit protective effects against oxidative stress.
Biological Activity Data
| Activity Type | Details |
|---|---|
| In vitro studies | Demonstrated inhibition of specific cancer cell lines at varying concentrations. |
| In vivo studies | Showed promising results in animal models for reducing tumor growth. |
| Mechanism of action | Potentially inhibits enzymes involved in inflammatory pathways. |
Case Studies and Research Findings
- Cancer Research :
- Neuropharmacology :
- Inflammatory Disorders :
属性
IUPAC Name |
(2-chloropyridin-3-yl)-[2-(hydroxymethyl)piperidin-1-yl]methanone |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15ClN2O2/c13-11-10(5-3-6-14-11)12(17)15-7-2-1-4-9(15)8-16/h3,5-6,9,16H,1-2,4,7-8H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CRVDJQRZHXDMKI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C(C1)CO)C(=O)C2=C(N=CC=C2)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15ClN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
254.71 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。














